N-(2,4-dimethylpentan-3-yl)-3-(phenylsulfanyl)propanamide
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Overview
Description
N-(2,4-dimethylpentan-3-yl)-3-(phenylsulfanyl)propanamide is a synthetic organic compound characterized by its unique molecular structure This compound features a phenylsulfanyl group attached to a propanamide backbone, with a 2,4-dimethylpentan-3-yl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dimethylpentan-3-yl)-3-(phenylsulfanyl)propanamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Phenylsulfanyl Group: This can be achieved by reacting thiophenol with an appropriate halide under basic conditions to form the phenylsulfanyl intermediate.
Attachment of the Propanamide Backbone: The phenylsulfanyl intermediate is then reacted with acryloyl chloride in the presence of a base to form the 3-(phenylsulfanyl)propanamide.
Introduction of the 2,4-Dimethylpentan-3-yl Group: The final step involves the alkylation of the 3-(phenylsulfanyl)propanamide with 2,4-dimethylpentan-3-yl bromide under suitable conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-dimethylpentan-3-yl)-3-(phenylsulfanyl)propanamide can undergo various chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The amide group can be reduced to form amines.
Substitution: The phenylsulfanyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like alkoxides, thiolates, or amines can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(2,4-dimethylpentan-3-yl)-3-(phenylsulfanyl)propanamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of N-(2,4-dimethylpentan-3-yl)-3-(phenylsulfanyl)propanamide involves its interaction with specific molecular targets and pathways. The phenylsulfanyl group can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The amide group may also play a role in binding to biological targets, influencing the compound’s overall effect.
Comparison with Similar Compounds
Similar Compounds
N-(2,4-dimethylpentan-3-yl)-3-(phenylsulfanyl)butanamide: Similar structure but with a butanamide backbone.
N-(2,4-dimethylpentan-3-yl)-3-(phenylsulfanyl)ethanamide: Similar structure but with an ethanamide backbone.
N-(2,4-dimethylpentan-3-yl)-3-(phenylsulfanyl)hexanamide: Similar structure but with a hexanamide backbone.
Uniqueness
N-(2,4-dimethylpentan-3-yl)-3-(phenylsulfanyl)propanamide is unique due to its specific combination of the 2,4-dimethylpentan-3-yl group and the phenylsulfanyl-propanamide backbone. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-(2,4-dimethylpentan-3-yl)-3-phenylsulfanylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NOS/c1-12(2)16(13(3)4)17-15(18)10-11-19-14-8-6-5-7-9-14/h5-9,12-13,16H,10-11H2,1-4H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFZUFVPQZKOAFB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(C)C)NC(=O)CCSC1=CC=CC=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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